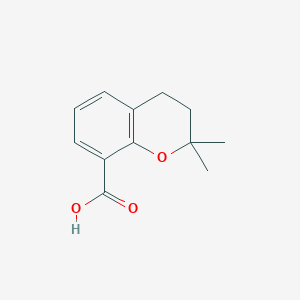
2,2-Dimethylchroman-8-carboxylic acid
Descripción general
Descripción
2,2-Dimethylchroman-8-carboxylic acid, also known as DMCA, is a naturally occurring carboxylic acid found in plants and animals. It is a key component of the plant hormone abscisic acid (ABA) and is involved in various physiological and biochemical processes. DMCA is an important compound for medical research and has a wide range of applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Organic Synthesis
Carboxylic acids are versatile organic compounds used in various areas such as organic synthesis . They can participate in a variety of organic reactions, such as substitution, elimination, oxidation, and coupling .
Nanotechnology
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymers
Carboxylic acids have applications in the area of polymers, where they can serve as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .
Medicines
Carboxylic acids can be used in the production of various medicines . Their polar nature and ability to form hydrogen bonds make them useful in the development of pharmaceutical compounds .
Cosmetics
Similar to their use in medicines, carboxylic acids can also be used in the production of cosmetics . Their chemical properties allow them to interact with a variety of other compounds, making them useful in this industry .
Food Additives
Carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry . They can be used as preservatives, flavor enhancers, and more .
Mecanismo De Acción
Target of Action
It’s worth noting that coumarin derivatives, which share a similar structure to 2,2-dimethylchroman-8-carboxylic acid, have been studied extensively for their interaction with the enzyme aromatase . Aromatase is the main enzyme involved in the biosynthesis of estrogen from androgens , and it plays a significant role in estrogen-dependent breast cancer (EDBC) .
Propiedades
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-6-8-4-3-5-9(11(13)14)10(8)15-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNKZSZUCRDOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylchroman-8-carboxylic acid | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2931371.png)
![4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B2931372.png)

![3-(3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2931375.png)
![3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2931376.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2931378.png)
![N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2931379.png)
![(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2931380.png)
![isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2931384.png)
![ethyl [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2931386.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2931389.png)

![1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane](/img/structure/B2931394.png)